molecular formula C6H4BrF3N2O B3267311 5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine CAS No. 447402-02-0

5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine

Cat. No.: B3267311
CAS No.: 447402-02-0
M. Wt: 257.01 g/mol
InChI Key: PNZXJYMLKBWYNE-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains bromine, methoxy, and trifluoromethyl functional groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine typically involves the introduction of the bromine, methoxy, and trifluoromethyl groups onto the pyrimidine ring through a series of chemical reactions. One common method involves the bromination of 4-methoxy-6-(trifluoromethyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products, resulting in a high-quality final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl or diaryl derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways in biological systems. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as signal transduction, cell division, or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for selective substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

5-bromo-4-methoxy-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c1-13-5-3(7)4(6(8,9)10)11-2-12-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZXJYMLKBWYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

16.7 ml of sodium methoxide (a 28% methanol solution, 86.4 mmoles) was added, at room temperature, to a solution of 21.5 g (82.2 mmoles) of 5-bromo-4-chloro-6-trifluoromethylpyrimidine dissolved in 100 ml of methanol. The mixture was stirred to give rise to a reaction. After confirmation of the completion of the reaction, the reaction mixture was subjected to vacuum distillation to remove the solvent contained therein. The residue was poured into water, followed by extraction with chloroform. The resulting organic layer was washed with water and an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein. The residue was washed with n-hexane to obtain 19.2 g (yield: 91.0%) of 5-bromo-4-methoxy-6-trifluoromethylpyrimidine.
Name
sodium methoxide
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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